molecular formula C20H24ClNO4 B13400672 rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride

rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride

Cat. No.: B13400672
M. Wt: 377.9 g/mol
InChI Key: WGRXGIJCIOCNHB-KQKCUOLZSA-N
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Description

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride: is a chemical compound belonging to the family of paroxetine derivatives. It is a chiral molecule with the molecular formula C20H23NO4·ClH and a molecular weight of 377.86 g/mol . This compound is primarily used in research settings, particularly in the fields of neurology and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and methoxyphenyl precursors. The key steps include:

Industrial Production Methods: Industrial production of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves the inhibition of serotonin reuptake in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound primarily targets the serotonin transporter (SERT) and modulates the serotoninergic pathways .

Comparison with Similar Compounds

    Paroxetine: The parent compound, widely used as an antidepressant.

    Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.

    Sertraline: A selective serotonin reuptake inhibitor with a different chemical structure but similar mechanism of action.

Uniqueness: rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is unique due to the presence of the defluoro and methoxy groups, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, paroxetine. These modifications can potentially lead to differences in efficacy, side effect profile, and metabolic stability .

Properties

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

(3R,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride

InChI

InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m1./s1

InChI Key

WGRXGIJCIOCNHB-KQKCUOLZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCNC[C@@H]2COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl

Origin of Product

United States

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